molecular formula C24H15ClN2O2 B15017538 4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide

4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B15017538
M. Wt: 398.8 g/mol
InChI Key: CHMTXGWZZBPYQX-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a naphthalenyl and benzoxazolyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-(naphthalen-1-yl)-1,3-benzoxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 4-chloro-N-(1-naphthalen-1-yl-ethyl)-benzamide
  • N-(naphthalen-1-yl)benzamide
  • 4-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide

Comparison: Compared to similar compounds, 4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique benzoxazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C24H15ClN2O2

Molecular Weight

398.8 g/mol

IUPAC Name

4-chloro-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C24H15ClN2O2/c25-17-10-8-16(9-11-17)23(28)26-18-12-13-22-21(14-18)27-24(29-22)20-7-3-5-15-4-1-2-6-19(15)20/h1-14H,(H,26,28)

InChI Key

CHMTXGWZZBPYQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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